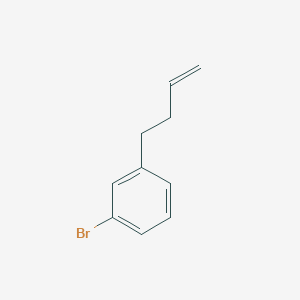

4-(3-Bromophenyl)-1-butene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-bromo-3-but-3-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Br/c1-2-3-5-9-6-4-7-10(11)8-9/h2,4,6-8H,1,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVPDQYFDPBNJCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10577470 | |

| Record name | 1-Bromo-3-(but-3-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10577470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161173-98-4 | |

| Record name | 1-Bromo-3-(but-3-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10577470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-3-(but-3-en-1-yl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(3-bromophenyl)-1-butene: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-(3-bromophenyl)-1-butene, a valuable building block in the development of novel therapeutics. With full editorial control, this document eschews rigid templates to deliver a narrative grounded in scientific integrity and practical, field-proven insights. The core of this guide is a detailed exploration of the Grignard-mediated coupling, a robust and scalable method for the preparation of the title compound. We will delve into the mechanistic underpinnings of this reaction, provide a meticulously detailed experimental protocol, and discuss alternative synthetic strategies, including palladium-catalyzed cross-coupling reactions. This guide is intended to be a self-validating system, empowering researchers to confidently reproduce and adapt these methodologies for their specific research and development needs.

Introduction: The Strategic Importance of this compound in Medicinal Chemistry

The pursuit of novel chemical entities with therapeutic potential is the cornerstone of modern drug discovery. Within this landscape, substituted aromatic compounds bearing reactive functionalities serve as critical starting materials for the construction of complex molecular architectures. This compound is one such pivotal intermediate. The presence of both a bromine atom on the aromatic ring and a terminal alkene provides two orthogonal reactive handles for further chemical elaboration.

The bromophenyl moiety is a versatile precursor for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations. These reactions are fundamental in the medicinal chemist's toolbox for the rapid generation of analog libraries to explore structure-activity relationships (SAR). The terminal butene chain, on the other hand, can be subjected to a wide array of transformations, including oxidation, hydroboration, and metathesis, allowing for the introduction of diverse functional groups and the extension of the carbon skeleton. The strategic placement of the bromine at the meta position of the phenyl ring offers a unique vector for substitution, influencing the overall shape and electronic properties of the final molecule.

The Cornerstone of Synthesis: Grignard-Mediated Allylation

Among the various synthetic routes to this compound, the coupling of a 3-bromobenzylmagnesium halide with an allyl halide stands out for its efficiency, scalability, and reliance on readily available starting materials. This approach embodies the principles of classical organometallic chemistry and provides a reliable pathway to the target molecule.

Mechanistic Rationale: A Tale of Polarity Inversion and Nucleophilic Attack

The Grignard reaction is a powerful tool for carbon-carbon bond formation that hinges on the concept of "umpolung" or polarity inversion. In the starting material, 3-bromobenzyl bromide, the benzylic carbon is electrophilic due to the electron-withdrawing nature of the bromine atom. Upon reaction with magnesium metal, the organometallic compound, 3-bromobenzylmagnesium bromide, is formed. This transformation dramatically inverts the polarity of the benzylic carbon, rendering it highly nucleophilic and carbanionic in character.[1]

This potent nucleophile can then readily participate in a nucleophilic substitution reaction with an electrophilic partner, in this case, allyl bromide. The allyl bromide possesses an electrophilic carbon atom attached to the bromine, which is susceptible to attack by the Grignard reagent. The reaction proceeds via an SN2-type mechanism, resulting in the formation of the desired carbon-carbon bond and magnesium bromide as a byproduct.

Visualizing the Reaction Pathway

Figure 1: Mechanism of Grignard-mediated synthesis.

Detailed Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be a robust and reproducible method for the synthesis of this compound. Adherence to anhydrous conditions is paramount for the successful formation and reaction of the Grignard reagent.

Materials and Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon)

-

Schlenk line or similar apparatus for handling air-sensitive reagents

-

Ice bath

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and purification

Reagents:

| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles |

| Magnesium turnings | Mg | 24.31 | 2.67 g | 0.11 |

| 3-Bromobenzyl bromide | C₇H₆Br₂ | 249.93 | 25.0 g | 0.10 |

| Allyl bromide | C₃H₅Br | 120.98 | 13.3 g | 0.11 |

| Anhydrous diethyl ether | (C₂H₅)₂O | 74.12 | 200 mL | - |

| Saturated aqueous NH₄Cl | NH₄Cl | 53.49 | 100 mL | - |

| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | As needed | - |

Procedure:

Part A: Preparation of 3-Bromobenzylmagnesium Bromide

-

Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a reflux condenser, an addition funnel, and a gas inlet connected to an inert gas line. Flame-dry the entire apparatus under a stream of inert gas to remove any adsorbed moisture.

-

Magnesium Activation: Place the magnesium turnings in the flask. Briefly heat the flask with a heat gun under a flow of inert gas to activate the magnesium surface. Allow the flask to cool to room temperature.

-

Initiation: Add approximately 30 mL of anhydrous diethyl ether to the flask, just enough to cover the magnesium turnings. In the addition funnel, prepare a solution of 3-bromobenzyl bromide in 100 mL of anhydrous diethyl ether.

-

Grignard Formation: Add a small portion (approx. 5 mL) of the 3-bromobenzyl bromide solution to the magnesium suspension. The reaction should initiate within a few minutes, as evidenced by gentle bubbling and a slight warming of the flask. If the reaction does not start, gentle warming with a heat gun may be necessary.

-

Controlled Addition: Once the reaction has initiated, add the remaining 3-bromobenzyl bromide solution dropwise from the addition funnel at a rate that maintains a gentle reflux. The use of an ice bath may be necessary to control the exothermic reaction.

-

Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear grayish and slightly turbid.

Part B: Coupling with Allyl Bromide

-

Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.

-

Allyl Bromide Addition: Prepare a solution of allyl bromide in 70 mL of anhydrous diethyl ether in the addition funnel. Add this solution dropwise to the cold Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C throughout the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours.

-

Quenching: Carefully quench the reaction by slowly adding the reaction mixture to a beaker containing crushed ice and saturated aqueous ammonium chloride solution with stirring.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

-

Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford this compound as a colorless oil.

Visualizing the Experimental Workflow

Sources

An In-Depth Technical Guide to 4-(3-Bromophenyl)-1-butene: Properties, Synthesis, and Reactivity for Advanced Research Applications

Authored by a Senior Application Scientist

Executive Summary

4-(3-bromophenyl)-1-butene is a bifunctional organic molecule of significant interest to the chemical research community, particularly those in pharmaceutical discovery and materials science. Its structure, featuring a terminal alkene and a synthetically versatile aryl bromide handle, positions it as a valuable building block for constructing complex molecular architectures. The strategic placement of the bromine atom at the meta position of the phenyl ring offers distinct electronic and steric properties compared to its ortho and para isomers, influencing reactivity and the final geometry of derivative compounds. This guide provides a comprehensive overview of its chemical properties, a predicted spectroscopic profile, robust synthetic and purification protocols, and an exploration of its reactivity, with a focus on its application as a scaffold in modern synthetic chemistry.

Core Physicochemical and Safety Profile

The fundamental properties of this compound dictate its handling, storage, and application in experimental design. While extensive experimental data is not widely published, reliable data from suppliers and computed properties of close isomers provide a solid foundation for its characterization.

Structural and Physical Data

Quantitative data for this compound is summarized below. Properties such as XLogP3 and topological surface area are computed for the isomeric 4-(4-bromophenyl)-1-butene and serve as a close approximation.[1]

| Property | Value | Source |

| IUPAC Name | 1-bromo-3-(but-3-en-1-yl)benzene | N/A |

| CAS Number | 161173-98-4 | [2] |

| Molecular Formula | C₁₀H₁₁Br | [2] |

| Molecular Weight | 211.10 g/mol | [2] |

| Purity | Typically ≥95% | [2] |

| XLogP3 (Estimate) | 4 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 0 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Topological Polar Surface Area | 0 Ų | [1] |

| Monoisotopic Mass | 210.00441 Da | [1] |

Safety and Handling

As a brominated aromatic compound, this compound requires careful handling in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat, is mandatory.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Statements: P261 (Avoid breathing vapours), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[3]

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is predicted to show distinct signals for the aromatic, benzylic, aliphatic, and vinylic protons.

| Proton Environment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| Ar-H (C2, C4, C5, C6) | 7.0 - 7.5 | Multiplet (m) | 4H | Aromatic protons in a substituted benzene ring. |

| =CH - (Vinyl) | 5.7 - 5.9 | Ddt | 1H | Vinylic proton coupled to two geminal and two vicinal protons. |

| =CH ₂ (Vinyl) | 4.9 - 5.1 | Multiplet (m) | 2H | Terminal vinylic protons showing geminal and vicinal coupling. |

| Ar-CH ₂- | 2.7 - 2.8 | Triplet (t) | 2H | Benzylic protons coupled to the adjacent CH₂ group. |

| -CH ₂-CH= | 2.3 - 2.4 | Quartet (q) | 2H | Aliphatic protons adjacent to both the benzylic and vinylic groups. |

¹³C NMR Spectroscopy

The carbon spectrum will distinguish between the aromatic and aliphatic carbons.

| Carbon Environment | Predicted δ (ppm) | Rationale |

| C -Br (Aromatic) | ~122 | Aromatic carbon directly attached to bromine (ipso-carbon). |

| Ar-C H & Ar-C | 125 - 138 | Four signals for the remaining aromatic carbons. |

| =C H- (Vinyl) | ~138 | Internal vinylic carbon. |

| =C H₂ (Vinyl) | ~115 | Terminal vinylic carbon. |

| Ar-C H₂- | ~35 | Benzylic carbon. |

| -C H₂-CH= | ~33 | Aliphatic carbon adjacent to the double bond. |

Infrared (IR) Spectroscopy

Key vibrational modes will confirm the presence of the core functional groups.

| Functional Group | Wavenumber (cm⁻¹) | Vibration Type |

| Aromatic C-H | 3010 - 3100 | Stretch |

| Vinylic =C-H | 3070 - 3090 | Stretch |

| Aliphatic C-H | 2850 - 2960 | Stretch |

| Alkene C=C | 1640 - 1650 | Stretch |

| Aromatic C=C | 1475, 1570, 1600 | Ring Skeletal Stretches |

| C-Br | 550 - 650 | Stretch |

Mass Spectrometry

The mass spectrum provides definitive molecular weight information and characteristic isotopic patterns.

-

Molecular Ion (M⁺): Expect two prominent peaks of nearly equal intensity at m/z 210 and 212, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. This 1:1 isotopic signature is a hallmark of a monobrominated compound.

-

Fragmentation: A significant fragment would be the loss of the butenyl chain (C₄H₇, 55 Da) leading to a bromobenzyl cation at m/z 155/157.

Synthesis and Purification

A robust and scalable synthesis is critical for utilizing this compound in research. A palladium-catalyzed Suzuki cross-coupling reaction is the method of choice due to its high functional group tolerance and reliability.[4][5]

Retrosynthetic Analysis

The molecule can be disconnected at the C-C bond between the aromatic ring and the butenyl chain, suggesting a coupling between a phenyl-metal species and a butenyl-halide or vice-versa.

Caption: Retrosynthetic path for this compound.

Proposed Synthetic Protocol: Suzuki Coupling

This protocol describes the coupling of (3-bromophenyl)boronic acid with 4-bromo-1-butene. This choice is based on the commercial availability of both starting materials.

Materials:

-

(3-Bromophenyl)boronic acid (1.0 equiv)

-

4-Bromo-1-butene (1.2 equiv)[6]

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 equiv)

-

Potassium Carbonate (K₂CO₃) (3.0 equiv)

-

Toluene and Water (e.g., 4:1 mixture)

Step-by-Step Procedure:

-

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, add (3-bromophenyl)boronic acid, K₂CO₃, and Pd(PPh₃)₄.

-

Purging: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This step is critical as the Pd(0) catalyst is oxygen-sensitive.

-

Solvent Addition: Add the degassed toluene/water solvent mixture via cannula, followed by the addition of 4-bromo-1-butene.

-

Reaction: Heat the mixture to reflux (approx. 85-95 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification Workflow

The crude product from the synthesis requires purification to remove unreacted starting materials, catalyst residues, and byproducts. Flash column chromatography is the standard method.

Caption: Standard workflow for purification via flash chromatography.

Chemical Reactivity and Synthetic Utility

The value of this compound lies in the orthogonal reactivity of its two key functional groups. This allows for selective modification, making it a highly versatile intermediate.

Reactions of the Alkene Moiety

The terminal double bond is susceptible to a wide range of classic electrophilic addition and other alkene-specific reactions.

-

Hydrogenation: Catalytic hydrogenation (e.g., H₂, Pd/C) will selectively reduce the double bond to yield 1-(3-bromophenyl)butane, leaving the aryl bromide intact.

-

Hydroboration-Oxidation: Reaction with borane (BH₃) followed by oxidation (H₂O₂, NaOH) will produce 4-(3-bromophenyl)butan-1-ol, an anti-Markovnikov alcohol. This introduces a primary alcohol functionality for further derivatization.

-

Halogenation: Addition of Br₂ or Cl₂ across the double bond provides the corresponding 1,2-dihaloalkane.

-

Heck Reaction: The alkene can itself act as a coupling partner in Heck reactions, though the aryl bromide is generally more reactive under standard conditions.

Reactions of the Aryl Bromide Moiety

The C(sp²)-Br bond is the primary site for introducing molecular diversity, predominantly through palladium-catalyzed cross-coupling reactions. This is a cornerstone of modern drug discovery.[7]

Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

-

Suzuki-Miyaura Coupling: Reacting with various aryl, heteroaryl, or alkyl boronic acids or esters forms a new C-C bond. This is one of the most powerful methods for constructing biaryl systems, a common motif in pharmaceuticals.[5]

-

Heck-Mizoroki Coupling: Coupling with alkenes introduces a new vinyl group, extending conjugation and providing access to stilbene-like structures.

-

Sonogashira Coupling: Reaction with terminal alkynes in the presence of copper(I) co-catalyst yields aryl alkynes, which are precursors for many complex heterocycles.

-

Buchwald-Hartwig Amination: This reaction forms C-N bonds by coupling with primary or secondary amines, providing direct access to anilines and their derivatives, which are critical pharmacophores.

-

Stille Coupling: Using organostannanes as coupling partners offers an alternative to boronic acids for C-C bond formation.

Applications in Drug Discovery and Development

The utility of this compound in a research context, especially for drug development professionals, stems from its role as a versatile scaffold.

-

Fragment-Based Drug Discovery (FBDD): The molecule itself can be considered a fragment. The butenyl chain can probe hydrophobic pockets of a target protein, while the aryl bromide acts as a vector for synthetic elaboration to improve potency and selectivity.

-

Combinatorial Chemistry: The aryl bromide is an ideal handle for parallel synthesis. A single batch of this compound can be reacted with a library of boronic acids (Suzuki), amines (Buchwald-Hartwig), or alkynes (Sonogashira) to rapidly generate hundreds of distinct analogues for high-throughput screening. For example, its derivatives could be used in the synthesis of kinase inhibitors or other targeted therapies.[8]

-

Metabolic Blocking: Bromine atoms are sometimes introduced into drug candidates to block sites of metabolic oxidation by Cytochrome P450 enzymes.[7] While this is a complex field, using this building block allows researchers to systematically probe the effect of a meta-bromo substituent on a lead compound's pharmacokinetic profile.

References

-

Kumar, V., et al. (2023). Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

-

Gelest, Inc. (2016). Safety Data Sheet for 4-PHENYL-1-BUTENE. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Available at: [Link]

-

Sonneck, M., et al. (2018). (E)-1-(4-Bromophenyl)but-2-en-1-one. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(4-Bromophenyl)-1-butene. PubChem Compound Database. Available at: [Link]

-

Oakwood Chemical. (n.d.). This compound. Available at: [Link]

-

Mu, S., et al. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Pharmaceuticals. Available at: [Link]

-

Ali, A., et al. (2018). Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. Chemistry Central Journal. Available at: [Link]

-

Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry. Available at: [Link]

Sources

- 1. 4-(4-Bromophenyl)-1-butene | C10H11Br | CID 10608545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [oakwoodchemical.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Brom-1-buten 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 8. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(3-bromophenyl)-1-butene (CAS: 161173-98-4): Synthesis, Characterization, and Applications in Modern Drug Discovery

Section 1: Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic design of molecular scaffolds is paramount. Success in this field often hinges on the availability of versatile, high-quality chemical intermediates. 4-(3-bromophenyl)-1-butene, registered under CAS number 161173-98-4, represents a quintessential example of such a building block. This molecule is distinguished by its bifunctional nature, incorporating two key reactive sites: a synthetically versatile aryl bromide on a phenyl ring and a terminal alkene on a butyl chain.

This dual-handle structure allows for orthogonal chemical modifications, making it an invaluable precursor for constructing complex molecular architectures. The aryl bromide serves as a robust anchor point for palladium-catalyzed cross-coupling reactions, a cornerstone of modern carbon-carbon and carbon-heteroatom bond formation. Simultaneously, the terminal alkene provides a gateway to a vast array of transformations, including additions, oxidations, and polymerizations.

This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of this compound. It delves into logical synthetic strategies, outlines methods for rigorous analytical validation, and explores the compound's reactivity and strategic applications, particularly in the synthesis of novel therapeutic agents.

Section 2: Physicochemical and Safety Profile

A foundational understanding of a compound's properties is critical for its effective and safe use in a laboratory setting. The key identifiers and properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 161173-98-4 | [1] |

| Molecular Formula | C₁₀H₁₁Br | [1] |

| Molecular Weight | 211.10 g/mol | [1] |

| IUPAC Name | 1-bromo-3-(but-3-en-1-yl)benzene | [1] |

| Synonyms | 4-(3-Bromophenyl)but-1-ene | [1] |

| Appearance | Colorless to light yellow/brownish liquid | [2] |

Safety and Handling: this compound should be handled with standard laboratory precautions. Based on data for analogous compounds like 4-bromo-1-butene, it is expected to be flammable and may cause skin, eye, and respiratory irritation[3]. Always use this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry place away from ignition sources[3].

Section 3: Rational Synthetic Strategies

The synthesis of this compound can be approached through several classic organometallic routes. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions. We present a robust and reliable protocol based on Grignard chemistry and discuss a viable alternative using Wittig olefination.

Primary Synthetic Route: Grignard Reagent Alkylation

This method is predicated on the formation of a Grignard reagent from a suitable precursor, followed by a nucleophilic attack on an allylic electrophile.

Causality and Experimental Choice: The logical starting material for this synthesis is 3-bromobenzyl bromide. A critical consideration is the differential reactivity of the two C-Br bonds. The benzylic bromide is significantly more reactive towards magnesium insertion to form a Grignard reagent than the aryl bromide. This selectivity is the cornerstone of the strategy, allowing the aryl bromide to be preserved as a synthetic handle for subsequent reactions. The Grignard reaction is a powerful tool for C-C bond formation and is well-suited for this transformation[4][5]. Strict anhydrous conditions are essential, as Grignard reagents are potent bases and will be quenched by protic sources like water.

Detailed Step-by-Step Protocol:

-

Apparatus Preparation: All glassware (three-neck round-bottom flask, condenser, dropping funnel) must be oven-dried overnight and assembled hot under a stream of dry nitrogen or argon to ensure a moisture-free environment.

-

Grignard Reagent Formation:

-

Place magnesium turnings (1.1 equivalents) in the reaction flask.

-

Add a small crystal of iodine to activate the magnesium surface.

-

In the dropping funnel, prepare a solution of 3-bromobenzyl bromide (1.0 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Add a small portion of the bromide solution to the magnesium. The reaction is initiated when the color of the iodine fades and gentle refluxing is observed.

-

Once initiated, add the remaining 3-bromobenzyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the 3-bromobenzylmagnesium bromide reagent.

-

-

Alkylation Step:

-

Cool the Grignard solution to 0 °C in an ice bath.

-

Add allyl bromide (1.1 equivalents) dropwise via the dropping funnel. This is an Sₙ2 reaction where the Grignard reagent acts as the nucleophile[6].

-

After addition, allow the reaction to warm to room temperature and stir for 3-4 hours or until TLC analysis indicates consumption of the Grignard reagent.

-

-

Workup and Purification:

-

Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the resulting crude oil via flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.

-

Workflow Visualization:

Alternative Synthetic Route: Wittig Olefination

The Wittig reaction provides an alternative and highly reliable method for synthesizing terminal alkenes from aldehydes or ketones[7][8][9].

Conceptual Rationale: This pathway would involve a two-step process starting from 3-bromobenzyl alcohol. First, the alcohol is oxidized to 3-bromophenylacetaldehyde. This aldehyde is then reacted with methylenetriphenylphosphorane (Ph₃P=CH₂), a Wittig reagent, to form the terminal double bond with high selectivity[8][10]. This method is particularly advantageous as it unambiguously defines the position of the double bond.

Section 4: Spectroscopic Characterization and Analytical Validation

Confirming the identity and purity of the synthesized this compound is a non-negotiable step. This is achieved through a combination of standard spectroscopic techniques. The following table outlines the predicted data, which serves as a benchmark for experimental validation.

| Technique | Predicted Characteristic Signals |

| ¹H NMR | ~7.1-7.4 ppm (m, 4H): Aromatic protons. ~5.7-5.9 ppm (m, 1H): Internal vinyl proton (-CH=). ~4.9-5.1 ppm (m, 2H): Terminal vinyl protons (=CH₂). ~2.7 ppm (t, 2H): Benzylic protons (-CH₂-Ar). ~2.3 ppm (q, 2H): Allylic protons (-CH₂-CH=). |

| ¹³C NMR | ~142 ppm: Quaternary aromatic carbon attached to the butyl chain. ~122 ppm: Quaternary aromatic carbon attached to bromine. ~128-132 ppm: Aromatic C-H carbons. ~138 ppm: Internal vinyl carbon (-CH=). ~115 ppm: Terminal vinyl carbon (=CH₂). ~35 ppm: Benzylic carbon (-CH₂-Ar). ~34 ppm: Allylic carbon (-CH₂-CH=). |

| IR (Infrared) | ~3075 cm⁻¹: =C-H stretch (vinyl). ~3050 cm⁻¹: =C-H stretch (aromatic). ~2850-2950 cm⁻¹: C-H stretch (aliphatic). ~1640 cm⁻¹: C=C stretch (alkene). ~1590, 1470 cm⁻¹: C=C stretch (aromatic ring). ~910, 990 cm⁻¹: =C-H bend (out-of-plane wag for monosubstituted alkene). ~550-650 cm⁻¹: C-Br stretch. |

| MS (Mass Spec.) | m/z 210/212: Molecular ion peaks (M⁺, M⁺+2) in a ~1:1 ratio, characteristic of a monobrominated compound[11][12][13]. m/z 131: Loss of bromine radical ([M-Br]⁺). m/z 169/171: Loss of allyl radical ([M-C₃H₅]⁺). |

Self-Validating System: The combination of these techniques provides a robust validation. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and connectivity[14]. IR spectroscopy validates the presence of key functional groups (alkene, aromatic ring, C-Br bond)[15][16][17]. Mass spectrometry confirms the molecular weight and the presence of a single bromine atom through its distinct isotopic pattern[11][12]. The convergence of data from all four methods provides high confidence in the structural assignment and purity of the compound.

Section 5: Reactivity and Applications in Drug Development

The synthetic power of this compound lies in its "two-headed" reactivity, which allows for sequential or orthogonal functionalization. This makes it a valuable scaffold in fragment-based drug design and lead optimization, where rapid diversification is key[18][19][20][21][22].

The Aryl Bromide Handle: Gateway to Complexity via Cross-Coupling

The C(sp²)-Br bond is a prime substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling[23][24][25][26]. This reaction forges a new C-C bond by coupling the aryl bromide with an organoboron compound (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base.

Strategic Importance: In drug discovery, this reaction is used to assemble biaryl structures, which are privileged motifs in many approved drugs. By starting with this compound, a medicinal chemist can introduce a wide variety of aryl or heteroaryl groups at the 3-position of the phenyl ring, systematically exploring the structure-activity relationship (SAR) in that region of chemical space.

Suzuki-Miyaura Catalytic Cycle:

The generally accepted mechanism involves three key steps: oxidative addition of the aryl bromide to a Pd(0) species, transmetalation of the organic group from the activated boronic acid to the palladium center, and reductive elimination to form the final product and regenerate the Pd(0) catalyst[27][28].

The Terminal Alkene Handle: A Hub for Functional Group Interconversion

The terminal C=C double bond is rich in electron density and serves as a nucleophile, making it susceptible to a wide range of electrophilic addition reactions[29][30][31][32]. This allows for the introduction of diverse functional groups at the terminus of the butyl chain.

Key Transformations and Their Strategic Value:

-

Hydroboration-Oxidation: This two-step reaction converts the terminal alkene into a primary alcohol with anti-Markovnikov regioselectivity. This introduces a hydroxyl group, which can serve as a hydrogen bond donor/acceptor or be further functionalized into ethers, esters, or aldehydes.

-

Epoxidation: Reaction with a peroxy acid (like m-CPBA) forms an epoxide. This strained three-membered ring is an excellent electrophile, allowing for ring-opening with various nucleophiles (e.g., amines, thiols) to build more complex side chains.

-

Hydrogenation: Catalytic hydrogenation reduces the double bond to a single bond, yielding 1-(3-bromophenyl)butane. This is useful when the alkene is used as a temporary structural element and saturation is desired in the final molecule.

-

Heck Reaction: The alkene itself can participate as a coupling partner in other palladium-catalyzed reactions, further expanding its synthetic utility.

Section 6: Conclusion

This compound is more than just a chemical; it is a strategic tool for molecular architects. Its bifunctional nature, combining the robust reactivity of an aryl bromide with the versatile chemistry of a terminal alkene, provides an efficient and logical platform for the synthesis of complex organic molecules. For professionals in drug discovery and chemical research, mastering the synthesis and application of such intermediates is fundamental to accelerating the development of novel compounds with therapeutic potential. This guide provides the foundational knowledge to harness the full synthetic power of this valuable building block.

Section 7: References

-

Design and applications of bifunctional small molecules: Why two heads are better than one . National Center for Biotechnology Information. Available at: [Link]

-

Suzuki-Miyaura Coupling . Chemistry LibreTexts. Available at: [Link]

-

The Infrared Spectroscopy of Alkenes . Spectroscopy Online. Available at: [Link]

-

Wittig Reaction - Examples and Mechanism . Master Organic Chemistry. Available at: [Link]

-

10.6: Reactions of Alkyl Halides - Grignard Reagents . Chemistry LibreTexts. Available at: [Link]

-

Reactivity of Alkenes . Chemistry LibreTexts. Available at: [Link]

-

1H proton nmr spectrum of but-1-ene . Doc Brown's Chemistry. Available at: [Link]

-

1H-NMR spectrum of N-[(E)-(4-bromophenyl) methylidene]-4-nitroaniline . ResearchGate. Available at: [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups . Chemistry LibreTexts. Available at: [Link]

-

Show how the reaction of an allylic halide with a Grignard reagent... . Pearson+. Available at: [Link]

-

Suzuki Coupling . Organic Chemistry Portal. Available at: [Link]

-

Reactions of Alkenes . Organic Chemistry Portal. Available at: [Link]

-

Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers . PubMed. Available at: [Link]

-

Cross-coupling of alkyl halides with Grignard reagents using nickel and palladium complexes bearing η3-allyl ligand as catalysts . Royal Society of Chemistry. Available at: [Link]

-

Alkenes – Reactions and Synthesis . Fiveable. Available at: [Link]

-

Development of the Direct Suzuki–Miyaura Cross-Coupling of Primary B-Alkyl MIDA-boronates and Aryl Bromides . ACS Publications. Available at: [Link]

-

Design and Applications of Bifunctional Small Molecules: Why Two Heads Are Better Than One . ACS Publications. Available at: [Link]

-

mass spectrum & fragmentation of 1-bromobutane . YouTube. Available at: [Link]

-

Alkene Reactions . YouTube. Available at: [Link]

-

Wittig reaction . Wikipedia. Available at: [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra . Master Organic Chemistry. Available at: [Link]

-

The catalytic mechanism of the Suzuki-Miyaura reaction . ChemRxiv. Available at: [Link]

-

Design and Applications of Bifunctional Small Molecules: Why Two Heads Are Better Than One . ResearchGate. Available at: [Link]

-

Bromobenzene to allylbenzene using SN2? . Reddit. Available at: [Link]

-

Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Conditions . ResearchGate. Available at: [Link]

-

nmrshiftdb2 - open nmr database on the web . nmrshiftdb2. Available at: [Link]

-

Supplementary information . The Royal Society of Chemistry. Available at: [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. Available at: [Link]

-

Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid . Organic Syntheses. Available at: [Link]

-

Synthesis (5) - Reactions of Alkynes . Master Organic Chemistry. Available at: [Link]

-

1-(4-Bromophenyl)butane-1,3-dione . PubChem. Available at: [Link]

-

Grignard-type reaction of 3-bromocyclohexene, or rather recombination? . Chemistry Stack Exchange. Available at: [Link]

-

5.2 Mass Spectrometry . Chemistry LibreTexts. Available at: [Link]

-

Highly Efficient Synthesis of Terminal Alkenes from Ketones . ACS Publications. Available at: [Link]

-

Unifying principles of bifunctional, proximity-inducing small molecules . National Center for Biotechnology Information. Available at: [Link]

-

Infrared Spectroscopy . Illinois State University. Available at: [Link]

-

Synthesis of an Alkene via the Wittig Reaction . University of California, Irvine. Available at: [Link]

-

IR Spectroscopy of Alkanes Explained in 4 Minutes . YouTube. Available at: [Link]

-

Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane . Doc Brown's Chemistry. Available at: [Link]

-

Wittig Reaction — Alkene Formation from Aldehydes/Ketones via Ph₃P and Alkyl Halides . Reactive Mots. Available at: [Link]

-

Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one . National Center for Biotechnology Information. Available at: [Link]

-

Site-selective fragmentation in core-excited bromochloroalkanes . ResearchGate. Available at: [Link]

-

Process for the preparation of 4-bromophenyl derivatives . Google Patents. Available at:

-

4-Bromo-1-butene . Georganics. Available at: [Link]

-

4-(4-Bromophenyl)-1-butene . PubChem. Available at: [Link]

-

Synthesis of 4-bromochalcone & 3-(4-bromophenyl)-5-phenylisoxazole . Odinity. Available at: [Link]

Sources

- 1. 4-(4-Bromophenyl)-1-butene | C10H11Br | CID 10608545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromo-1-butene - High purity | EN [georganics.sk]

- 3. merckmillipore.com [merckmillipore.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Show how the reaction of an allylic halide with a Grignard reagen... | Study Prep in Pearson+ [pearson.com]

- 6. reddit.com [reddit.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Wittig reaction - Wikipedia [en.wikipedia.org]

- 9. people.chem.umass.edu [people.chem.umass.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. youtube.com [youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. 1H proton nmr spectrum of but-1-ene C4H8 CH3CH2CH=CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1-butene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 18. Design and applications of bifunctional small molecules: Why two heads are better than one - PMC [pmc.ncbi.nlm.nih.gov]

- 19. wuxibiology.com [wuxibiology.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. Unifying principles of bifunctional, proximity-inducing small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. Suzuki Coupling [organic-chemistry.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. researchgate.net [researchgate.net]

- 27. chemrxiv.org [chemrxiv.org]

- 28. Yoneda Labs [yonedalabs.com]

- 29. chem.libretexts.org [chem.libretexts.org]

- 30. Reactions of Alkenes [organic-chemistry.org]

- 31. fiveable.me [fiveable.me]

- 32. youtube.com [youtube.com]

An In-Depth Technical Guide to 4-(3-bromophenyl)-1-butene: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(3-bromophenyl)-1-butene, a versatile building block in modern organic synthesis and medicinal chemistry. The guide details its physicochemical properties, including its molecular weight of 211.10 g/mol . It outlines robust and validated protocols for its synthesis via Suzuki-Miyaura coupling and Grignard reaction, offering insights into the rationale behind experimental choices. Furthermore, a thorough characterization using contemporary spectroscopic techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy is presented, complete with expected data and interpretation. The guide also explores the reactivity of this compound and its burgeoning applications in drug discovery, particularly in the development of novel therapeutics for oncology and central nervous system (CNS) disorders. Safety protocols for handling and disposal are also discussed to ensure best laboratory practices.

Introduction

This compound is an aromatic hydrocarbon featuring a brominated phenyl ring attached to a butenyl chain. The presence of both an aryl halide and a terminal alkene functional group makes it a highly valuable and versatile intermediate in organic synthesis. The bromine atom serves as a handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments. Simultaneously, the terminal double bond is amenable to a wide range of transformations, including but not limited to, hydroboration-oxidation, epoxidation, and polymerization. These dual functionalities open up a vast chemical space for the synthesis of complex molecules, making this compound a molecule of significant interest to researchers in materials science and, most notably, in the field of drug discovery. Brominated organic compounds, in general, have found extensive use in the development of new therapeutic agents.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in synthesis and drug design.

| Property | Value | Source |

| Molecular Weight | 211.10 g/mol | [2] |

| Molecular Formula | C₁₀H₁₁Br | [2] |

| Appearance | Colorless to pale yellow liquid (predicted) | General knowledge of similar compounds |

| Boiling Point | Not explicitly reported, but expected to be in the range of similar aromatic compounds. | N/A |

| Solubility | Soluble in common organic solvents like diethyl ether, tetrahydrofuran, and dichloromethane. Insoluble in water. | General chemical principles |

Synthesis of this compound

The synthesis of this compound can be approached through several established synthetic methodologies. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific functional groups. Two of the most reliable and widely applicable methods are the Suzuki-Miyaura cross-coupling and the Grignard reaction.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound and an organohalide.[3] For the synthesis of this compound, this would involve the coupling of 3-bromophenylboronic acid with a suitable 4-carbon alkenyl partner.

Caption: Suzuki-Miyaura coupling workflow for the synthesis of this compound.

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromophenylboronic acid (1.0 eq.), 4-bromo-1-butene (1.2 eq.), potassium carbonate (2.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

-

Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add a degassed mixture of toluene and water (e.g., 4:1 v/v).

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford pure this compound.

Causality Behind Experimental Choices: The use of an excess of the butenyl partner can help drive the reaction to completion. The base is crucial for the transmetalation step of the catalytic cycle. A two-phase solvent system is often employed to facilitate the dissolution of both the organic and inorganic reagents. The inert atmosphere is essential to prevent the degradation of the palladium catalyst.

Grignard Reaction

The Grignard reaction provides a classic and effective method for forming carbon-carbon bonds. In this approach, a Grignard reagent, formed from an organohalide and magnesium metal, acts as a potent nucleophile. For the synthesis of this compound, one could react 3-bromobenzylmagnesium bromide with a suitable three-carbon electrophile.

Caption: Grignard reaction workflow for the synthesis of this compound.

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings (1.5 eq.). Add a small crystal of iodine to activate the magnesium. Slowly add a solution of 3-bromobenzyl bromide (1.0 eq.) in anhydrous diethyl ether via an addition funnel. Maintain a gentle reflux. After the addition is complete, stir for an additional hour.

-

Reaction with Electrophile: Cool the Grignard reagent to 0 °C and slowly add a solution of acrolein (1.1 eq.) in anhydrous diethyl ether.

-

Workup: After the addition is complete, warm the reaction to room temperature and stir for 2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Dehydration and Purification: The resulting alcohol can be dehydrated under acidic conditions (e.g., using tosic acid in toluene with a Dean-Stark trap) to yield the desired alkene. Purify the final product by column chromatography.

Causality Behind Experimental Choices: Anhydrous conditions are critical for the success of a Grignard reaction as the Grignard reagent is a strong base and will be quenched by water. The use of iodine helps to initiate the reaction by cleaning the surface of the magnesium. The slow addition of the electrophile at low temperature helps to control the exothermic reaction.

Spectroscopic Characterization

Accurate characterization of the synthesized compound is paramount for confirming its identity and purity. The following are the expected spectroscopic data for this compound based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity.

Expected ¹H NMR (CDCl₃, 400 MHz) Chemical Shifts (δ) and Multiplicities:

-

δ 7.35-7.10 (m, 4H): Aromatic protons of the bromophenyl ring. The meta-substitution pattern will lead to a complex multiplet.

-

δ 5.85 (ddt, J = 17.0, 10.2, 6.7 Hz, 1H): The internal vinyl proton (-CH=CH₂).

-

δ 5.05 (dq, J = 17.0, 1.7 Hz, 1H): One of the terminal vinyl protons (trans to the alkyl chain).

-

δ 5.00 (dq, J = 10.2, 1.7 Hz, 1H): The other terminal vinyl proton (cis to the alkyl chain).

-

δ 2.70 (t, J = 7.5 Hz, 2H): The benzylic protons (-CH₂-Ar).

-

δ 2.35 (q, J = 7.1 Hz, 2H): The allylic protons (-CH₂-CH=).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will indicate the number of unique carbon environments in the molecule.

Expected ¹³C NMR (CDCl₃, 100 MHz) Chemical Shifts (δ):

-

δ 142.0: Aromatic quaternary carbon attached to the butenyl chain.

-

δ 138.0: Vinyl carbon (-CH=).

-

δ 131.0, 130.0, 129.0, 127.0: Aromatic CH carbons.

-

δ 122.5: Aromatic quaternary carbon attached to the bromine.

-

δ 115.0: Terminal vinyl carbon (=CH₂).

-

δ 35.0: Benzylic carbon (-CH₂-Ar).

-

δ 34.0: Allylic carbon (-CH₂-CH=).

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectrum (Electron Ionization, EI):

-

Molecular Ion (M⁺): A prominent peak at m/z 210 and 212 in an approximately 1:1 ratio, characteristic of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).

-

Major Fragmentation Peaks:

-

Loss of the butenyl chain (C₄H₇, 55 Da) leading to a fragment at m/z 155/157.

-

Benzylic cleavage to form a tropylium-like ion.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR (neat, cm⁻¹) Absorption Bands:

-

~3075 cm⁻¹: =C-H stretching of the alkene.

-

~3050 cm⁻¹: =C-H stretching of the aromatic ring.

-

~2930 and ~2860 cm⁻¹: C-H stretching of the alkyl chain.

-

~1640 cm⁻¹: C=C stretching of the terminal alkene.[1]

-

~1590 and ~1475 cm⁻¹: C=C stretching of the aromatic ring.

-

~990 and ~910 cm⁻¹: Out-of-plane bending for the -CH=CH₂ group.

-

~780 and ~690 cm⁻¹: C-H out-of-plane bending, indicative of meta-substitution on the aromatic ring.

-

~550 cm⁻¹: C-Br stretching.

Reactivity and Applications in Drug Discovery

The dual functionality of this compound makes it a powerful synthon in medicinal chemistry.

Reactivity

-

Aryl Bromide: The C-Br bond can readily participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide range of substituents at this position.[4]

-

Terminal Alkene: The double bond can undergo numerous transformations, including:

-

Hydroboration-oxidation: to yield the corresponding primary alcohol.

-

Epoxidation: to form an epoxide, a versatile intermediate.

-

Metathesis: for the construction of more complex olefinic structures.

-

Hydrogenation: to produce the saturated alkyl chain.

-

Applications in Drug Discovery

The 3-bromophenyl motif is present in a number of biologically active molecules. The butenyl chain provides a flexible linker that can be further functionalized to optimize binding to biological targets.

-

Oncology: Aryl-substituted butenes can serve as scaffolds for the development of kinase inhibitors and other anti-cancer agents. The ability to rapidly diversify the aryl portion via cross-coupling reactions is particularly advantageous for structure-activity relationship (SAR) studies.

-

Central Nervous System (CNS) Disorders: The lipophilicity of the bromophenyl and butenyl groups can be favorable for blood-brain barrier penetration, a critical property for CNS-active drugs. This scaffold can be used to design ligands for various CNS targets, including G-protein coupled receptors and ion channels.[4][5]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound, with a molecular weight of 211.10 g/mol , is a highly versatile and valuable building block in organic synthesis. Its dual reactivity allows for a wide array of chemical transformations, making it an attractive starting material for the synthesis of complex molecules, particularly in the context of drug discovery. The synthetic protocols and characterization data provided in this guide offer a solid foundation for researchers to utilize this compound effectively and safely in their scientific endeavors. The continued exploration of the chemical space accessible from this synthon is expected to yield novel compounds with significant therapeutic potential.

References

-

Medicinal Chemical Properties of Successful Central Nervous System Drugs. PMC. [Link]

-

Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI. [Link]

-

7: The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]

-

infrared spectrum of but-1-ene C4H8 CH3CH2CH=CH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1-butene image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]

-

Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Organic Syntheses. [Link]

-

Substituted arene synthesis by alkenylation, arylation or C-C coupling. Organic Chemistry Portal. [Link]

-

4-(4-Bromophenyl)-1-butene. PubChem. [Link]

-

3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo. National Center for Biotechnology Information. [Link]

Sources

- 1. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-(4-Bromophenyl)-1-butene | C10H11Br | CID 10608545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Triple Radical Sorting: Aryl-Alkylation of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (E)-1-(4-Bromophenyl)but-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Unveiling of 4-(3-bromophenyl)-1-butene: A Technical Guide

Introduction

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's structural and electronic properties is paramount. 4-(3-bromophenyl)-1-butene, a substituted aromatic alkene, presents a unique combination of a reactive butenyl group and a functionalized phenyl ring, making it a valuable synthon in organic chemistry and a potential scaffold in medicinal chemistry. Its precise characterization is the bedrock upon which its applications are built. This guide provides an in-depth exploration of the spectroscopic signature of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Beyond a mere presentation of data, we will delve into the rationale behind the experimental methodologies and the interpretation of the spectral features, offering a holistic understanding of this compound's molecular identity.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Connectivity

NMR spectroscopy is an unparalleled technique for elucidating the carbon-hydrogen framework of an organic molecule. By subjecting the sample to a strong magnetic field and radiofrequency pulses, we can discern the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR), providing a detailed map of the molecule's structure.

Core Principles of NMR

Atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in an external magnetic field, they can align with or against the field, creating two energy states. The energy difference between these states corresponds to a specific radiofrequency. In an NMR experiment, we apply a radiofrequency pulse that excites the nuclei to the higher energy state. As they relax back to the lower state, they emit a signal that is detected and transformed into an NMR spectrum. The precise frequency at which a nucleus resonates, its "chemical shift," is highly sensitive to its local electronic environment, which is influenced by neighboring atoms and functional groups.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The quality of NMR data is intrinsically linked to the meticulousness of the experimental setup. Herein lies a field-proven protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

-

Analyte: this compound (approx. 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR).

-

Solvent: Deuterated chloroform (CDCl₃) is an excellent choice due to its ability to dissolve a wide range of organic compounds and its single deuterium signal that can be used for field-frequency locking. Ensure the solvent is of high purity to avoid extraneous signals.

-

Procedure: Dissolve the sample in approximately 0.5-0.7 mL of CDCl₃ in a clean, dry NMR tube. The solution should be clear and free of any particulate matter.

2. Instrument Parameters (for a 400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Sequence: A standard single-pulse experiment is sufficient.

-

Acquisition Time: ~2-3 seconds to ensure good resolution.

-

Relaxation Delay: 1-2 seconds to allow for full relaxation of the protons between scans.

-

Number of Scans: 8-16 scans are typically adequate for a sample of this concentration to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds. ¹³C nuclei have longer relaxation times than protons.

-

Number of Scans: Due to the low natural abundance of ¹³C (~1.1%), a larger number of scans (e.g., 1024 or more) is required to obtain a good signal-to-noise ratio.

-

Visualization of the NMR Workflow

Caption: Workflow for IR spectroscopic analysis.

Spectral Interpretation and Predicted Data

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its aromatic and alkene functionalities.

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3080 - 3010 | Medium | C-H stretch | Aromatic & Vinylic |

| 2980 - 2850 | Medium | C-H stretch | Aliphatic (CH₂) |

| 1640 | Medium | C=C stretch | Alkene |

| 1590, 1475 | Medium-Strong | C=C stretch | Aromatic Ring |

| 990, 910 | Strong | =C-H bend (out-of-plane) | Monosubstituted Alkene |

| 800 - 750 | Strong | C-H bend (out-of-plane) | meta-Disubstituted Benzene |

| ~550 | Medium | C-Br stretch | Aryl Bromide |

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Core Principles of MS

In a typical mass spectrometer, a sample is first vaporized and then ionized. The most common ionization method for volatile organic compounds is Electron Ionization (EI), where the sample molecules are bombarded with a high-energy electron beam. This process knocks an electron off the molecule, forming a positively charged molecular ion (M⁺•). The molecular ion is often unstable and can fragment into smaller, charged species. These ions are then accelerated into a mass analyzer, which separates them based on their m/z ratio. A detector then records the abundance of each ion, generating a mass spectrum.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique. The gas chromatograph separates the components of a mixture before they are introduced into the mass spectrometer.

1. Sample Preparation:

-

Analyte: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).

2. GC Parameters:

-

Column: A non-polar capillary column (e.g., DB-5ms) is suitable for separating aromatic compounds.

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the compound.

3. MS Parameters (EI):

-

Ionization Energy: 70 eV (standard for EI).

-

Mass Range: Scan from a low m/z (e.g., 40) to a value greater than the expected molecular weight (e.g., 250).

Visualization of the GC-MS Workflow

An In-depth Technical Guide to 4-(3-bromophenyl)-1-butene for Advanced Research and Drug Development

This guide provides an in-depth analysis of 4-(3-bromophenyl)-1-butene, a key chemical intermediate for researchers, scientists, and professionals in drug development. We will explore its commercial availability, physicochemical characteristics, a representative synthesis protocol, and its potential applications in medicinal chemistry, all grounded in scientific literature and established laboratory practices.

Executive Summary: The Strategic Value of this compound

This compound is a substituted aromatic compound featuring a bromophenyl group and a terminal butene chain. This unique combination of a reactive bromine atom, which can participate in various cross-coupling reactions, and a terminal alkene, amenable to a wide range of transformations, makes it a valuable building block in the synthesis of complex organic molecules. Its structural motifs are of significant interest in the design of novel therapeutic agents, where the bromophenyl group can modulate pharmacokinetic properties or serve as a handle for further derivatization.

Commercial Availability and Procurement

The accessibility of starting materials is a critical first step in any research and development pipeline. This compound is available from specialized chemical suppliers.

| Supplier | Product Code | CAS Number | Purity | Quantity | Price (USD) |

| Oakwood Chemical | 200069-100mg | 161173-98-4 | 95% | 100 mg | $137.00 |

Note: Pricing and availability are subject to change. It is recommended to contact the supplier directly for the most current information.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental for its effective use in synthesis and drug design.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁Br | Oakwood Chemical[1] |

| Molecular Weight | 211.10 g/mol | Oakwood Chemical[1], PubChem[2] |

| CAS Number | 161173-98-4 | Oakwood Chemical[1] |

| MDL Number | MFCD01319541 | Oakwood Chemical[1] |

The structure of this compound, with its distinct functional groups, is depicted below.

Caption: Chemical structure of this compound.

Representative Synthesis Protocol: A Suzuki-Miyaura Cross-Coupling Approach

While multiple synthetic routes to this compound are conceivable, a robust and widely applicable method involves the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, valued for its mild reaction conditions and tolerance of a wide range of functional groups.[3]

The following protocol is a representative example and may require optimization based on laboratory conditions and desired scale.

Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add (3-bromophenyl)boronic acid (1.0 eq), 4-bromo-1-butene (1.2 eq), and potassium carbonate (2.0 eq).

-

Solvent and Catalyst Addition: Under a nitrogen atmosphere, add a degassed 4:1 mixture of toluene and water. To this stirred suspension, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

-

Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with diethyl ether and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of a bromine atom into a drug candidate can significantly influence its pharmacological profile.[4] Bromine can enhance binding affinity to target proteins, improve metabolic stability, and increase the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.[4]

The this compound scaffold can be envisioned as a versatile starting point for the synthesis of a diverse library of compounds for drug discovery.

Potential Derivatization Pathways:

Caption: Potential reaction pathways for derivatizing this compound.

-

Further Cross-Coupling: The bromine atom can be replaced with various aryl, heteroaryl, or alkyl groups via Suzuki, Stille, or Sonogashira couplings to explore structure-activity relationships.

-

Alkene Functionalization: The terminal double bond can undergo a variety of transformations, including hydroboration-oxidation to introduce a primary alcohol, epoxidation followed by ring-opening to create di-functionalized scaffolds, or Heck reactions to append other substituents.

These derivatizations can lead to the synthesis of novel compounds for screening against a wide range of biological targets, including kinases, G-protein coupled receptors, and ion channels. The parent compound itself is a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs).[5]

Safety, Handling, and Storage

Proper handling and storage of this compound are essential to ensure laboratory safety.

Hazard Identification: [1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures: [1]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]

Conclusion

This compound is a commercially available and synthetically versatile building block with significant potential in drug discovery and development. Its dual functionality allows for a wide range of chemical modifications, enabling the creation of diverse molecular libraries for biological screening. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is crucial for its effective utilization in advancing pharmaceutical research.

References

-

Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one. National Center for Biotechnology Information.[Link]

-

This compound. Oakwood Chemical.[Link]

-

4-(4-Bromophenyl)-1-butene. PubChem, National Center for Biotechnology Information.[Link]

-

Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science.[Link]

-

Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. ResearchGate.[Link]

-

The Crucial Role of 4-Bromo-1-butene in Modern Pharmaceutical Synthesis. Blossomchem.[Link]

-

SAFETY DATA SHEET - 4-PHENYL-1-BUTENE. Gelest, Inc.[Link]

-

Drug Discovery Targeting Bromodomain-Containing Protein 4. PubMed Central, National Center for Biotechnology Information.[Link]

-

Chemical Properties of 1-Butene, 4-bromo- (CAS 5162-44-7). Cheméo.[Link]

-

Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses.[Link]

-

Introducing bromine to the molecular structure as a strategy for drug design. Medical Science.[Link]

-

SAFETY DATA SHEET - 1-Butene. Airgas.[Link]

-

4-Bromo-1-butene - High purity. Georganics.[Link]

- Process for the preparation of 4-bromophenyl derivatives.

-

4-Bromo-1-butene. Merck.[Link]

Sources

- 1. This compound [oakwoodchemical.com]

- 2. 4-(4-Bromophenyl)-1-butene | C10H11Br | CID 10608545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 5. nbinno.com [nbinno.com]

- 6. gelest.com [gelest.com]

Section 1: Introduction and Physicochemical Profile

An In-Depth Technical Guide to the Safe Handling and Application of 4-(3-Bromophenyl)-1-butene for Pharmaceutical Research

This compound is a valuable bifunctional organic molecule utilized in synthetic chemistry, particularly within the realms of pharmaceutical research and drug development. Its structure incorporates two key reactive functionalities: a terminal alkene and an aryl bromide. This combination makes it an excellent building block or fragment for introducing a butenyl-substituted phenyl group into more complex molecular architectures. The aryl bromide moiety serves as a classical "handle" for a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. The terminal alkene provides a secondary site for transformations including, but not limited to, oxidation, reduction, and metathesis.

This guide provides a comprehensive overview of the critical safety protocols, handling procedures, and a practical synthetic application of this compound, designed for researchers and scientists engaged in drug discovery and development.

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| CAS Number | 161173-98-4 | [1] |

| Molecular Formula | C₁₀H₁₁Br | [1] |

| Molecular Weight | 211.10 g/mol | [1] |

| Synonyms | 1-Bromo-3-(but-3-en-1-yl)benzene | N/A |

| Appearance | (Assumed) Liquid | N/A |

Section 2: Comprehensive Hazard Assessment

While a specific, comprehensive toxicological profile for this compound is not extensively documented, a robust hazard assessment can be constructed by analyzing its structural components and data from closely related analogs like 4-bromo-1-butene and other brominated aromatic compounds.

GHS Hazard Statements (Inferred from Analogs): Based on compounds with similar functional groups, the following hazards should be anticipated:

-

H226: Flammable liquid and vapor.[2]

| Hazard Category | Description and Causality |

| Health Hazards | Skin/Eye/Respiratory Irritation: Organobromine compounds can be irritants due to their ability to interact with biological membranes and proteins. Prolonged or repeated contact should be avoided.[2][3] Potential for Sensitization: Analogs like 4-bromo-1-butene may cause allergic skin reactions or asthma-like symptoms if inhaled.[5] |

| Physical Hazards | Flammability: The butene chain confers a degree of flammability, similar to other low-molecular-weight hydrocarbons. Vapors may form explosive mixtures with air. It is crucial to keep the compound away from heat, sparks, open flames, and other ignition sources.[2][5][7] |